2-Bromo-3-fluoro-6-nitroaniline

Physicochemical characterization Thermal analysis Solid-state properties

2-Bromo-3-fluoro-6-nitroaniline (CAS 1218764-80-7) is a tri-substituted aromatic amine (C₆H₄BrFN₂O₂, MW 235.01) belonging to the halogenated nitroaniline class, featuring ortho-bromo, meta-fluoro, and para-nitro substituents relative to the aniline amino group. It is supplied as a bright yellow amorphous or crystalline solid with a melting point of 109 °C, a computed logP (XLogP3-AA) of 2.4, and typical commercial purities of 95–98%.

Molecular Formula C6H4BrFN2O2
Molecular Weight 235.01 g/mol
CAS No. 1218764-80-7
Cat. No. B170609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-6-nitroaniline
CAS1218764-80-7
Molecular FormulaC6H4BrFN2O2
Molecular Weight235.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])N)Br)F
InChIInChI=1S/C6H4BrFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2
InChIKeyWSVLWVONLAQTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-fluoro-6-nitroaniline (CAS 1218764-80-7) Procurement-Grade Halogenated Nitroaniline Building Block


2-Bromo-3-fluoro-6-nitroaniline (CAS 1218764-80-7) is a tri-substituted aromatic amine (C₆H₄BrFN₂O₂, MW 235.01) belonging to the halogenated nitroaniline class, featuring ortho-bromo, meta-fluoro, and para-nitro substituents relative to the aniline amino group [1]. It is supplied as a bright yellow amorphous or crystalline solid with a melting point of 109 °C, a computed logP (XLogP3-AA) of 2.4, and typical commercial purities of 95–98% [2]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, with documented use in patent-protected kinase inhibitor programs .

Why 2-Bromo-3-fluoro-6-nitroaniline Cannot Be Simply Replaced by Other Halogenated Nitroaniline Isomers


Halogenated nitroanilines with identical molecular formulae but different substitution patterns exhibit distinct physicochemical properties that directly impact their reactivity, handling, and suitability as building blocks [1]. Regioisomers such as 2-bromo-4-fluoro-6-nitroaniline or the 2-chloro-3-fluoro analog cannot be assumed interchangeable, as differences in melting point (up to 40 °C variation), lipophilicity (logP range >0.6 units), and hazardous material classification fundamentally alter their performance in synthesis, purification, and regulatory compliance . The following quantitative evidence guide details where 2-bromo-3-fluoro-6-nitroaniline demonstrates verifiable differentiation for informed procurement decisions.

Quantitative Differentiation Evidence for 2-Bromo-3-fluoro-6-nitroaniline Procurement


Melting Point Differentiation: 109 °C vs. Chloro Analog (127–131 °C) and 4-Fluoro Regioisomer (70–72 °C)

The melting point of 2-bromo-3-fluoro-6-nitroaniline is reported as 109 °C [1]. This places it between the 2-chloro analog (127–131 °C) and the 2-bromo-4-fluoro regioisomer (70–72 °C) . The intermediate melting point may offer advantages in recrystallization purification and solid-dispensing workflows compared to the low-melting (waxy) 4-fluoro isomer, while avoiding the higher energy input required for the chloro analog.

Physicochemical characterization Thermal analysis Solid-state properties

Lipophilicity (LogP) Comparison: 2.4–2.65 vs. Regioisomer Range 1.9–3.0

2-Bromo-3-fluoro-6-nitroaniline has a computed XLogP3-AA of 2.4 (PubChem) and an experimentally derived LogP of 2.65 (Fluorochem) [1]. In contrast, the 5-nitro regioisomer (2-bromo-3-fluoro-5-nitroaniline, CAS 1309832-49-2) has a predicted XLogP of approximately 1.9, while 2-bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5) reports values of 2.4–2.99 [2]. The target compound consistently occupies a moderate lipophilicity window, which is critical for balancing membrane permeability and aqueous solubility in downstream drug candidates.

Lipophilicity Drug-likeness ADME prediction

Hazard Classification Advantage: Irritant (GHS07) vs. Poison (UN2811) for the 4-Fluoro Regioisomer

2-Bromo-3-fluoro-6-nitroaniline is classified under GHS as a Category 2 skin/eye irritant and specific target organ toxicity (STOT SE 3) for respiratory effects, with signal word 'Warning' and no UN dangerous goods classification for transport . In contrast, 2-bromo-4-fluoro-6-nitroaniline is classified as UN2811 (toxic solid, packing group III) and carries a 'Poison' hazard class (6.1) . This regulatory divergence translates to simpler, lower-cost shipping and reduced institutional compliance burden for the target compound.

Safety Transport regulation Procurement compliance

Synthetic Efficiency: 97% Isolated Yield from Selective Mono-Amination of 2-Bromo-1,3-difluoro-4-nitrobenzene

A patent-described synthesis achieves 97% isolated yield (25.99 g, 111 mmol) for 2-bromo-3-fluoro-6-nitroaniline via selective mono-amination of 2-bromo-1,3-difluoro-4-nitrobenzene using ammonium carbonate and triethylamine in DMF at room temperature over 48 h . This high-yielding, regioselective transformation exploits the differential leaving-group ability of fluorine ortho versus para to the nitro group, providing an efficient route that is not directly transferable to other dihalonitrobenzene substrates.

Process chemistry Selective amination Yield optimization

Distinct Substitution Pattern: Ortho-Bromo Enables Sequential Pd-Catalyzed Cross-Coupling Chemoselectivity

The target compound positions a bromine atom ortho to the aniline NH₂ group and a fluorine atom meta. The C–Br bond is significantly more reactive toward oxidative addition with Pd(0) catalysts than the C–F bond, enabling selective Suzuki–Miyaura or Buchwald–Hartwig coupling at the bromine site while leaving the fluorine intact for subsequent transformations [1][2]. In the 4-fluoro regioisomer, both Br and F are in electronically similar environments relative to the nitro/amino directing groups, potentially reducing chemoselectivity in cross-coupling sequences.

Cross-coupling Chemoselectivity C–Br vs. C–F activation

Commercial Availability: Multi-Vendor Sourcing with Analytical Documentation (NMR, HPLC, GC)

2-Bromo-3-fluoro-6-nitroaniline is stocked by multiple independent vendors (Fluorochem, AK Scientific, Bidepharm, Apollo Scientific, AChemBlock) at purities ranging from 95% to 98%, with batch-specific analytical data (NMR, HPLC, GC) available upon request . The 2-chloro analog (CAS 948014-34-4) is available from fewer suppliers, and the 2-bromo-3-fluoro-5-nitroaniline regioisomer is less commonly stocked. Multi-vendor availability reduces supply chain risk and enables competitive pricing.

Supply chain Quality assurance Batch traceability

Recommended Procurement Applications for 2-Bromo-3-fluoro-6-nitroaniline Based on Quantitative Evidence


Medicinal Chemistry: Late-Stage Functionalization of Kinase Inhibitor Scaffolds

2-Bromo-3-fluoro-6-nitroaniline is documented as a key intermediate in patent-protected kinase inhibitor programs (WO2010/046388, WO2014/22752 by Amgen Inc.), where the ortho-bromo substituent serves as the primary site for Pd-mediated cross-coupling to install aryl or heteroaryl groups, while the meta-fluoro and nitro groups modulate electronic properties of the final drug candidate . Its moderate LogP (2.4–2.65) supports CNS drug-like property space, making it a rational choice for neuroscience-targeted library synthesis.

Process Chemistry: Scalable Building Block with Validated 97% Yield Protocol

The reproducible 97% isolated yield at 25-gram scale, achieved via regioselective mono-amination of 2-bromo-1,3-difluoro-4-nitrobenzene , demonstrates the compound's suitability for process development. Coupled with non-hazmat shipping classification , this compound minimizes both synthesis and logistics costs in multi-step route scouting.

Agrochemical Intermediate: Halogenated Aniline Core for Crop Protection Agents

The compound serves as an intermediate in agrochemical development programs , where bromine and fluorine substitution patterns influence target-site binding and metabolic stability. The differentiated reactivity of the ortho-bromo versus meta-fluoro positions permits sequential derivatization essential for generating agrochemical lead libraries.

Laboratory Procurement: Low-Regulatory-Burden Research Chemical with Multi-Vendor Sourcing

For academic and industrial laboratories without dedicated poison storage infrastructure, the target compound's GHS07 irritant classification provides a procurement advantage over the UN2811-classified 2-bromo-4-fluoro-6-nitroaniline regioisomer . Competitive pricing is further supported by availability from ≥5 independent suppliers with full analytical documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-fluoro-6-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.